1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803601-45-7
VCID: VC2596916
InChI: InChI=1S/C9H17NO2.ClH/c1-8(2)3-5-9(10,6-4-8)7(11)12;/h3-6,10H2,1-2H3,(H,11,12);1H
SMILES: CC1(CCC(CC1)(C(=O)O)N)C.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride

CAS No.: 1803601-45-7

Cat. No.: VC2596916

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride - 1803601-45-7

Specification

CAS No. 1803601-45-7
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-8(2)3-5-9(10,6-4-8)7(11)12;/h3-6,10H2,1-2H3,(H,11,12);1H
Standard InChI Key HOEAITZTGWKERS-UHFFFAOYSA-N
SMILES CC1(CCC(CC1)(C(=O)O)N)C.Cl
Canonical SMILES CC1(CCC(CC1)(C(=O)O)N)C.Cl

Introduction

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a hydrochloride salt of an amino acid derivative, featuring a cyclohexane ring with two methyl groups at the 4-position and both an amino and a carboxylic acid group attached to the 1-position . This compound is significant in various chemical and biological applications, including organic synthesis and pharmaceutical research.

Synthesis and Preparation Methods

The synthesis of 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride typically involves several key steps:

  • Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, various chemical transformations are applied to introduce the amino and carboxylic acid groups.

  • Amination and Carboxylation: These steps involve adding the amino and carboxylic acid functionalities to the cyclohexane ring.

  • Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Synthesis Steps Table

StepDescription
1. Cyclohexane Derivative FormationIntroduction of necessary functional groups
2. Amination and CarboxylationAddition of amino and carboxylic acid groups
3. Hydrochloride FormationConversion to hydrochloride salt

Chemical Reactions and Applications

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or aldehydes.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

  • Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Applications Table

Application AreaDescription
ChemistryBuilding block for organic synthesis
BiologyStudies involving enzyme interactions and protein modifications
IndustryProduction of pharmaceuticals and agrochemicals

Safety and Hazards

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Proper handling and safety precautions are necessary when working with this compound.

Hazard Classification Table

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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